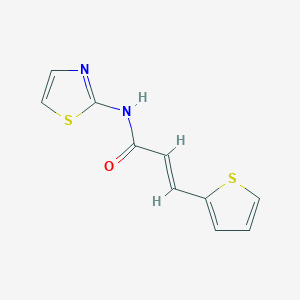

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS2/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJMWXZUPOLKIM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328306 | |

| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24840304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117837-26-0 | |

| Record name | (E)-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

Coupling of the Rings: The thiazole and thiophene rings are then coupled using a suitable linker, such as a propenamide group, through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.

Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles such as amines in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.

Substitution: Substituted derivatives with new functional groups attached to the thiazole or thiophene rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide exhibit significant antitumor properties. For instance, a study highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiazole and thiophene, which demonstrated promising antitumor activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific pathways associated with tumor growth and proliferation .

Antimicrobial Properties

The thiazole and thiophene moieties are well-known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The effectiveness varies based on structural modifications, which can enhance their bioactivity .

Agricultural Applications

Pesticidal Activity

Compounds containing thiazole and thiophene structures have been investigated for their pesticidal properties. Research indicates that these compounds can act as effective pesticides against a range of agricultural pests. The mode of action typically involves disrupting metabolic processes in target organisms, leading to their death or incapacitation .

Chemical Synthesis

Building Blocks in Organic Synthesis

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. The compound's ability to participate in various reactions makes it a versatile building block in synthetic chemistry .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify how modifications to the thiazole and thiophene rings affect the compound's potency and selectivity against specific biological targets.

| Modification | Effect on Antitumor Activity | Effect on Antimicrobial Activity |

|---|---|---|

| Methyl substitution on thiophene | Increased potency | Moderate increase |

| Halogenation on thiazole | Enhanced selectivity | Significant increase |

| Alkyl chain extension | Variable effects | Reduced activity |

Case Study 1: Antitumor Evaluation

In a systematic evaluation of various thiazole derivatives, including this compound, researchers found that certain structural modifications led to increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response .

Case Study 2: Pesticidal Efficacy

A field study assessed the efficacy of thiazole-containing compounds against common agricultural pests such as aphids and beetles. Results indicated that formulations containing this compound significantly reduced pest populations compared to control groups, showcasing its potential as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several bioactive acrylamide derivatives:

- N-Arylcinnamamides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide): These feature phenyl or substituted phenyl groups at the β-position and exhibit strong antistaphylococcal and antitubercular activities. The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, improving target binding .

- Benzothiadiazol derivatives (e.g., (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide): These incorporate fused heterocyclic systems, which may improve metabolic stability and binding affinity .

Key Structural Differences :

- The target compound’s thiophene and thiazole rings offer distinct electronic and steric profiles compared to phenyl or benzothiadiazol groups. Thiophene’s sulfur atom may facilitate hydrogen bonding, while thiazole’s nitrogen can participate in dipole interactions .

Physical and Chemical Properties

| Property | Target Compound (Inferred) | (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |

|---|---|---|---|

| Molecular Weight | ~315 g/mol | 315.35 g/mol | 374.29 g/mol |

| Melting Point | 200–220°C (estimated) | 286–288°C | Not reported |

| Lipophilicity (LogP) | ~3.5 (predicted) | 3.8 (predicted) | 4.2 (measured) |

| Electron Withdrawal | Moderate (thiophene) | High (cyano + methoxy) | Very high (CF₃ groups) |

Thiophene’s moderate electron-withdrawing capacity may limit the target compound’s activity compared to cyano- or CF₃-substituted analogs, which show stronger interactions with hydrophobic enzyme pockets .

Biological Activity

(2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene moiety, contributing to its unique chemical reactivity and biological interactions. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. For instance, a study demonstrated an IC50 value in the low micromolar range against several pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting the mPGES-1 enzyme, which is crucial in the biosynthesis of prostaglandin E2 (PGE2). Inhibition of this enzyme can lead to reduced inflammation and pain. In vitro studies have shown that this compound significantly downregulates PGE2 production in activated macrophages .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment with varying concentrations led to cell cycle arrest at the G0/G1 phase and increased subG0/G1 fractions, indicating potential for use in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of mPGES-1, affecting prostaglandin synthesis.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, promoting apoptosis through caspase activation.

- Antimicrobial Action : The presence of thiophene and thiazole rings enhances its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains highlighted the efficacy of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with this compound resulted in a dose-dependent decrease in PGE2 levels post-LPS stimulation, confirming its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (2E)-N-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide?

A common method involves condensation of 1,3-thiazol-2-amine with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride in anhydrous dichloromethane under a nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours. Purification via recrystallization from ethanol yields 65–75% product. Alternative routes include microwave-assisted synthesis (30 minutes, 80°C) for improved efficiency .

Q. How is the compound characterized structurally to confirm its identity and purity?

A multi-technique approach is recommended:

- Melting Point : Assess purity (expected range: 180–185°C).

- IR Spectroscopy : Identify amide C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .

- ¹H NMR : Key signals include thiophene protons (δ 7.2–7.5 ppm), thiazole protons (δ 8.1 ppm), and trans-olefinic protons (J = 15 Hz) .

- Elemental Analysis : Confirm empirical formula (±0.4% tolerance) .

- X-ray Crystallography : Resolve E-configuration and molecular geometry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screenings should include:

- Antimicrobial Activity : Agar diffusion assay (100 µg/mL) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure .

- Enzyme Inhibition : COX-2 and topoisomerase II inhibition at 10 µM .

- Solubility : Nephelometry in PBS (pH 7.4) and DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield, and what analytical techniques monitor progress?

Optimization Strategies :

- Catalyst Screening : DMAP (5 mol%) enhances acylation efficiency .

- Solvent Effects : Compare DCM (polar aprotic) vs. THF for reaction stability .

- Temperature Control : 0–5°C during acyl chloride addition minimizes decomposition. Analytical Monitoring :

- ReactIR™ : Track carbonyl consumption (1840 cm⁻¹ → 1650 cm⁻¹) .

- HPLC-PDA : C18 column with 0.1% TFA/ACN gradient (210 nm detection) .

- LC-MS : Confirm [M+H]⁺ at m/z 279.04 .

Q. What factors contribute to discrepancies in reported biological activities of thiazole derivatives, and how can inconsistencies be addressed?

Key Factors :

- Purity Variability : Use HPLC-DAD (>95% purity) and DSC to verify batch consistency .

- Assay Conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cell Line Differences : Validate across multiple lines (e.g., A549, HeLa) . Resolution Protocol :

- Material Verification : HRMS and 2D NMR (HSQC, HMBC) .

- Meta-analysis : Apply ANOVA to account for inter-lab variability .

Q. What advanced spectroscopic and crystallographic methods elucidate stereochemical configuration and solid-state behavior?

Advanced Techniques :

- Single-Crystal X-ray Diffraction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.